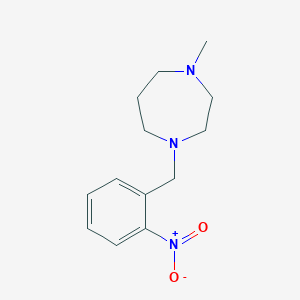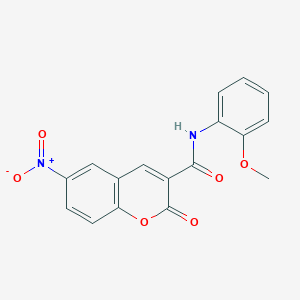![molecular formula C15H21N3O2S B5615265 2-(isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5615265.png)
2-(isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives often involves cycloaddition reactions, showcasing regioselective synthesis pathways. For example, 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives were synthesized via cycloaddition of nitrilimides to furanone derivatives, leading to pyrazolecarbohydrazide derivatives upon reaction with hydrazine hydrate, which further undergo intramolecular cyclization with an HCl/AcOH mixture to afford 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
Structural analysis of diazaspiro compounds involves molecular mechanics energy minimization techniques to understand the structural parameters. For instance, the compound 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one showcases related structural insights, hinting at the complexity and versatility of these molecules' structures (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
The reactivity of diazaspiro[4.5]decane derivatives towards different chemical reactions, such as cycloadditions and intramolecular cyclization, suggests a rich chemistry that can be leveraged for further functionalization and derivatization. These reactions enable the synthesis of complex molecules with potential biological activity (Farag, Elkholy, & Ali, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
7-propyl-2-(1,2-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-8-17-9-3-5-15(14(17)20)6-10-18(11-15)13(19)12-4-7-16-21-12/h4,7H,2-3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBZWBYHBTMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5615197.png)

![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)
![4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5615211.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615225.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)
![6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)
![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)
![1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5615247.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)
![[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5615262.png)